all-trans-Retinol-d5

Description

Significance of Retinoids in Biological Systems Research

Retinoids, a class of compounds derived from vitamin A, are fundamental to a multitude of biological processes. researchgate.net Their significance extends from vision to the regulation of cell growth, making them a major focus of biological research. lktlabs.com The three active forms of vitamin A in the body are retinol (B82714), retinal, and retinoic acid. oregonstate.edu

Key biological functions of retinoids include:

Vision: The process of vision is initiated when the retinoid 11-cis-retinal (B22103), bound to opsin proteins in the eye's photoreceptor cells, absorbs a photon of light and isomerizes to all-trans-retinal (B13868). nih.govmdpi.com This photochemical reaction triggers a signaling cascade that results in the transmission of a visual signal to the brain. nih.gov To sustain vision, the all-trans-retinal must be converted back to 11-cis-retinal through a series of enzymatic reactions known as the retinoid cycle. nih.gov

Gene Regulation: The isomers of retinoic acid (RA), particularly all-trans-RA and 9-cis-RA, are potent regulators of gene expression. nih.govresearchgate.net They function as ligands for nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govyoutube.comnih.gov When RA binds to these receptors, they form complexes that can attach to specific DNA sequences called retinoic acid response elements (RAREs), thereby activating or suppressing the transcription of hundreds of target genes. researchgate.netnih.govmdpi.com

Cellular Proliferation and Differentiation: Through their gene-regulatory functions, retinoids play a critical role in controlling the growth and specialization (differentiation) of virtually all cells in the human body. oregonstate.eduresearchgate.net They are essential for embryonic development, including the formation of organs such as the heart, kidneys, and nervous system. nih.govnih.gov Retinoic acid has been shown to promote the differentiation of various cell types, including photoreceptors and neurons. nih.govbiologists.com

Immune System Function: Vitamin A and its derivatives are vital for maintaining a healthy immune system. lktlabs.comnih.gov Retinoic acid influences the development, differentiation, and activity of immune cells, including T cells, B cells, and dendritic cells. nih.govnih.gov It plays a key role in mucosal immunity, particularly in the gut, by promoting the differentiation of regulatory T cells and inducing a gut-homing specificity in T cells. nih.gov Vitamin A deficiency can lead to impaired immune responses and increased susceptibility to infections. nih.gov

Table 1: Key Research Areas for Retinoids

| Biological System/Process | Primary Retinoid Involved | Summary of Role in Research |

|---|---|---|

| Vision | 11-cis-retinal and all-trans-retinal | Studied for its essential role in the phototransduction cascade, the enzymatic visual cycle, and the pathology of retinal diseases. nih.govmdpi.com |

| Gene Expression | all-trans-retinoic acid (atRA) and 9-cis-retinoic acid | Investigated for its control over hundreds of genes by binding to nuclear receptors (RARs and RXRs), influencing cellular fate. researchgate.netmdpi.com |

| Cellular Differentiation | Retinoic Acid | A key focus in developmental biology and regenerative medicine for its ability to guide stem cells to differentiate into specialized cell types. nih.gov |

| Immunology | Retinoic Acid | Researched for its profound effects on immune cell differentiation, homing, and the balance between tolerance and inflammation, especially at mucosal surfaces. nih.govnih.gov |

Principles and Advantages of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling is a powerful technique used to trace the fate of molecules in biological or chemical systems. creative-proteomics.comstudysmarter.co.uk It involves replacing one or more atoms in a compound with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D) for hydrogen, carbon-13 (¹³C) for carbon, or nitrogen-15 (B135050) (¹⁵N) for nitrogen. creative-proteomics.compharmaffiliates.com These labeled compounds are chemically and biologically almost identical to their natural counterparts but are distinguishable by their increased mass. diagnosticsworldnews.com This mass difference allows them to be detected and quantified using analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. pharmaffiliates.comdiagnosticsworldnews.com

The primary advantage of using stable isotopes, particularly in human studies, is their non-radioactive nature, which eliminates safety concerns associated with radioactive isotopes. diagnosticsworldnews.com This technique has become a cornerstone of metabolic research, enabling scientists to directly measure the biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.com

Key advantages of this method in biochemical research include:

Tracing Metabolic Pathways: Labeled compounds serve as tracers that allow researchers to follow the intricate pathways of metabolism. thalesnano.comsilantes.com By introducing a labeled substrate into a system, scientists can track its conversion into various metabolites, providing direct insights into metabolic fluxes and pathway regulation. diagnosticsworldnews.comcreative-proteomics.com

Enhanced Quantification Accuracy (Mass Spectrometry): In quantitative analysis, especially using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds are considered the gold standard for internal standards. diagnosticsworldnews.comthalesnano.com An ideal internal standard is a compound that behaves identically to the analyte of interest during sample preparation and analysis. scioninstruments.com A deuterated standard, like all-trans-Retinol-d5, co-elutes with the unlabeled analyte and experiences similar effects from the sample matrix (ion suppression or enhancement), allowing for highly accurate and precise quantification by normalizing the analyte's response to the standard's response. clearsynth.comkcasbio.comresearchgate.net

Elucidation of Reaction Mechanisms: By strategically placing isotopes at specific positions in a molecule, researchers can investigate chemical reaction pathways. pharmaffiliates.comthalesnano.com The kinetic isotope effect (KIE), where a bond to a heavier isotope is typically stronger and breaks more slowly, can provide crucial details about the rate-determining steps of a reaction. acs.org

Structural Biology: Isotope labeling is extensively used in NMR spectroscopy to aid in the determination of the three-dimensional structures of proteins and nucleic acids. thalesnano.comsilantes.com

Table 2: Advantages of Stable Isotope Labeling in Research

| Advantage | Principle | Primary Application Area |

|---|---|---|

| Safety | Uses non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). | Human metabolic studies, clinical diagnostics. diagnosticsworldnews.com |

| High Accuracy & Precision | Serves as an ideal internal standard in mass spectrometry, correcting for matrix effects and procedural variations. clearsynth.comkcasbio.com | Quantitative bioanalysis, pharmacokinetics. acs.org |

| Metabolic Tracing | The labeled molecule can be followed through complex biochemical pathways. silantes.com | Metabolomics, flux analysis, drug disposition (ADME) studies. researchgate.net |

| Mechanistic Insight | Observing the fate of the label and the kinetic isotope effect helps unravel reaction steps. thalesnano.comacs.org | Enzymology, organic chemistry. |

Rationale for the Specific Application of this compound as a Research Probe

The use of this compound as a research probe is a direct application of the principles of stable isotope labeling to the study of retinoid biology. This deuterated analog of all-trans-retinol, where five hydrogen atoms have been replaced by deuterium, serves as an invaluable tool for researchers. The strategic placement of deuterium atoms at non-labile positions ensures that they are not easily exchanged during biological processes, preserving the integrity of the label.

The primary rationale for its use is as an internal standard for the highly sensitive and specific quantification of endogenous all-trans-retinol and its metabolites in complex biological matrices like plasma, serum, and tissues. caymanchem.comnih.gov Analytical techniques such as gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for this purpose. caymanchem.com

Specific applications and advantages include:

Overcoming Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of an analyte in a mass spectrometer, a phenomenon known as the matrix effect. clearsynth.comkcasbio.com Because this compound is chemically identical to natural retinol, it co-elutes during chromatography and experiences the same matrix effects. kcasbio.com By calculating the ratio of the signal from the natural analyte to the known concentration of the deuterated internal standard, these variations can be effectively normalized, leading to robust and reliable measurements. clearsynth.comresearchgate.net

Studying Pharmacokinetics and Metabolism: Deuterated retinol is used in tracer studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of vitamin A. researchgate.net The deuterated-retinol-dilution (DRD) technique, for instance, allows researchers to estimate the total body stores of vitamin A in humans by administering a dose of labeled retinol and measuring its dilution in the body's unlabeled vitamin A pool over time. nih.gov

Method Validation: this compound is crucial for validating the accuracy and precision of analytical methods designed to measure retinoids in various samples. clearsynth.com It helps ensure that the entire analytical procedure, from extraction to detection, is robust and reliable. clearsynth.com

Table 3: Comparative Analysis of all-trans-Retinol and this compound in Research

| Parameter | all-trans-Retinol | This compound |

|---|---|---|

| Molecular Formula | C₂₀H₃₀O | C₂₀H₂₅D₅O |

| Molecular Weight | ~286.5 g/mol | ~291.5 g/mol |

| Biological Role | Endogenous vitamin A alcohol; precursor to retinal and retinoic acid. oregonstate.edu | Mimics the behavior of endogenous retinol. |

| Primary Research Use | Analyte to be measured in biological samples. | Internal standard for quantification, metabolic tracer. caymanchem.com |

| Detection Method | LC-MS/MS, HPLC-UV | Distinguishable from the unlabeled form by its higher mass in MS. |

| Key Advantage in Analysis | N/A (It is the target of the analysis) | Corrects for sample matrix effects and variations in sample preparation and instrument response, ensuring high accuracy. clearsynth.comkcasbio.com |

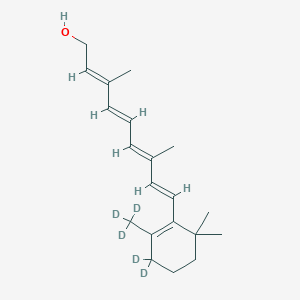

Structure

3D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

291.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |

InChI Key |

FPIPGXGPPPQFEQ-LHAZDGMOSA-N |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/CO)/C)/C)(C)C)[2H] |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Isotopic Characterization of All Trans Retinol D5

Methodologies for Deuterium (B1214612) Incorporation in Retinoid Synthesis

The introduction of deuterium into the complex, polyunsaturated structure of retinol (B82714) requires chemical strategies that are both precise and high-yielding. Key methodologies are adapted to build the molecule from smaller, deuterated fragments, ensuring the label is placed at specific, non-exchangeable positions.

The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, offering excellent stereoselectivity, which is critical for forming the E-alkenes of the all-trans-retinoid backbone. organic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. dntb.gov.ua

For the synthesis of deuterated retinoids, the Wittig-Horner reaction is adapted by utilizing isotopically labeled building blocks. The synthesis is typically convergent, where the C20 carbon chain of retinol is constructed by coupling two main fragments: a C15 phosphonate and a C5 carbonyl compound, or a C10 carbonyl and a C10 phosphonate. Deuterium can be incorporated into either fragment prior to the coupling reaction. For example, a deuterated β-ionone derivative can serve as the starting point. The reaction of an appropriate deuterated Wittig salt with a carbonyl compound allows for the extension of the polyene chain while carrying the isotopic label forward. nih.gov The primary advantage of this method is its high stereocontrol, leading predominantly to the desired E-isomer, and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

Position-specific labeling is crucial for mechanistic studies, and alternative strategies such as directed aldol (B89426) condensations and Grignard reactions provide this precision.

Directed Aldol Condensation: This method offers a powerful way to control the reaction between two different carbonyl compounds, preventing the mixture of products often seen in crossed aldol reactions. chemistrysteps.com The strategy involves the complete and irreversible formation of an enolate from one carbonyl compound using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. youtube.comyoutube.com This pre-formed enolate is then reacted with a second carbonyl compound, which acts as the electrophile. youtube.com To synthesize all-trans-Retinol-d5, a deuterated ketone or aldehyde can be used as one of the coupling partners, allowing for the precise placement of deuterium atoms adjacent to a carbonyl group in an intermediate, which is then carried through the rest of the synthesis.

Grignard Reagent Approaches: The use of Grignard reagents is a classic and highly effective method for forming carbon-carbon bonds with exceptional regiocontrol. This approach has been adapted for the synthesis of isotopically labeled retinoids. google.com For this compound, a common strategy involves the preparation of a deuterated Grignard reagent, such as trideuteriomethyl magnesium bromide (CD₃MgBr), from the corresponding deuterated methyl halide. google.com This reagent can then be added to a suitable aldehyde intermediate (e.g., a β-cyclocitral derivative) to introduce the CD₃ group at a specific position, such as the C20 methyl group on the cyclohexenyl ring. This modularity allows for the precise and controlled incorporation of deuterium.

| Methodology | Principle | Advantages | Key Consideration |

|---|---|---|---|

| Wittig-Horner Reaction | Reaction of a phosphonate carbanion with a carbonyl compound to form an alkene. | Excellent E-selectivity for trans double bonds; simplified purification. organic-chemistry.org | Requires synthesis of a deuterated phosphonate or carbonyl precursor. |

| Directed Aldol Condensation | Controlled reaction between a pre-formed enolate (from a deuterated precursor) and a second carbonyl compound. youtube.comyoutube.com | High regioselectivity; avoids self-condensation products. chemistrysteps.com | Requires strong, non-nucleophilic bases (e.g., LDA) and cryogenic conditions. |

| Grignard Reagent Addition | Nucleophilic attack of a deuterated organomagnesium halide (e.g., CD₃MgBr) on a carbonyl group. google.com | Highly position-specific labeling; versatile for introducing deuterated alkyl groups. | Requires strictly anhydrous conditions. |

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Verification

Following synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical structure, the precise location of the deuterium atoms, and the degree of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the exact location of deuterium atoms within a molecule. In ¹H NMR spectroscopy, the substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal from the spectrum. By comparing the ¹H NMR spectrum of the synthesized this compound with that of an unlabeled all-trans-Retinol standard, the positions of deuterium incorporation can be unequivocally identified. nih.gov For example, the absence of signals for the methyl protons on the cyclohexenyl ring would confirm labeling at that site. While ¹H NMR confirms the absence of protons, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, providing complementary evidence of their placement.

Mass spectrometry (MS) is essential for confirming the successful incorporation of the desired number of deuterium atoms and for quantifying the isotopic purity of the final product. caymanchem.com The molecular weight of this compound (C₂₀H₂₅D₅O) is approximately 291.5 g/mol , a +5 mass unit shift from the unlabeled compound (C₂₀H₃₀O, ~286.5 g/mol ). nist.govnih.gov High-resolution mass spectrometry can verify this mass shift and confirm the elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) is commonly employed to assess isotopic enrichment. nih.govcreative-proteomics.com The technique separates the labeled compound from potential impurities before ionization and mass analysis. By examining the mass spectrum, the relative abundance of the desired d5 species can be compared to the abundances of ions corresponding to lower-deuterated (d1-d4) or unlabeled (d0) retinol. caymanchem.com This allows for the calculation of isotopic enrichment, which is a critical parameter for its use as an internal standard. Furthermore, tandem mass spectrometry (MS/MS) can provide structural confirmation by analyzing fragmentation patterns. A fragment ion containing a deuterated portion of the molecule will exhibit a corresponding mass shift, helping to verify the location of the label. nih.gov

| Technique | Information Provided | Typical Findings for this compound |

|---|---|---|

| ¹H NMR Spectroscopy | Confirms position of deuterium atoms. | Disappearance of proton signals at the specific sites of deuteration compared to unlabeled standard. nih.gov |

| Mass Spectrometry (MS) | Confirms overall deuterium incorporation and molecular weight. | Observation of a molecular ion peak at m/z corresponding to C₂₀H₂₅D₅O (~291.5). clearsynth.com |

| LC-MS/MS | Quantifies isotopic enrichment and purity; confirms structure via fragmentation. caymanchem.comnih.gov | High abundance of the d5 species (>95-99%); fragmentation patterns consistent with the labeled structure. caymanchem.comnih.gov |

Applications of All Trans Retinol D5 in Elucidating Retinoid Metabolic Pathways

Investigations of Retinol (B82714) Turnover and Kinetic Dynamics

The dynamic nature of retinol metabolism, characterized by continuous synthesis, storage, and catabolism, necessitates sophisticated methods for its study. All-trans-Retinol-d5 serves as an excellent tracer for investigating the kinetics of these processes in various biological systems.

In Vitro Experimental Models for Metabolic Tracing

In vitro models, such as cell cultures, provide a controlled environment to dissect specific aspects of retinoid metabolism. While many studies have utilized radiolabeled retinol, the principles of metabolic tracing are directly applicable to stable isotope-labeled compounds like this compound. For instance, in cultured human keratinocytes, it has been demonstrated that all-trans-retinol is predominantly converted to retinyl esters, with these esters accounting for a significant portion of the cell-associated retinoid pool over time. nih.gov A smaller fraction is metabolized to the biologically active all-trans-retinoic acid in a dose-dependent manner. nih.gov

The use of this compound in such models would allow for precise quantification of the rates of uptake, esterification, and oxidation, as well as the turnover of intracellular retinoid pools, without the complications of radioactivity. For example, rabbit tracheal epithelial (RTE) cells in culture have been shown to convert all-trans-retinol into retinyl esters, predominantly retinyl palmitate, and a smaller amount into polar compounds including retinoic acid. nih.gov The application of this compound in these systems would enable researchers to trace the deuterium-labeled backbone through these metabolic steps, providing clear evidence of the metabolic flux.

Table 1: Metabolic Fate of Retinol in Human Keratinocytes

| Time Point | Cellular Component | Percentage of Cell-Associated Radiolabel |

| 90-minute pulse | Retinyl Esters | 60% |

| 48-hour chase | Retinyl Esters | 90% |

Data adapted from a study using radiolabeled all-trans-retinol, illustrating a common experimental design where this compound could be applied. nih.gov

Animal Model Systems for Systemic Retinoid Homeostasis Studies

Animal models are indispensable for understanding the systemic regulation of retinoid homeostasis. The use of isotopically labeled tracers in these models allows for the investigation of whole-body kinetics, including absorption, tissue distribution, and excretion. While specific studies detailing the use of this compound for systemic homeostasis are not abundant in the available literature, the established use of its metabolite, all-trans-Retinoic acid-d5, as an internal standard for quantification in animal studies underscores the utility of this approach. caymanchem.combiomol.com

In vivo studies often involve the administration of a labeled retinoid, followed by the analysis of its distribution and metabolism in various tissues and biological fluids over time. This approach can reveal the dynamics of retinol transport, storage in the liver as retinyl esters, and mobilization to target tissues. The stable isotope label of this compound makes it an ideal candidate for such studies, allowing for the differentiation between the administered tracer and endogenous, unlabeled retinoids. This is crucial for accurately determining turnover rates and understanding how factors like diet or disease states affect retinoid homeostasis. nih.govarvojournals.org

Enzymatic Transformations and Metabolic Fates of this compound

The metabolic journey of retinol is governed by a series of enzymatic reactions. This compound has proven to be instrumental in characterizing these transformations and identifying the resulting metabolites.

Studies on Retinol Esterification and Hydrolysis Mechanisms

The esterification of retinol to form retinyl esters is a key step in its storage, primarily in the liver and other tissues. This process is catalyzed by two main enzymes: lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT). nih.govnih.gov The hydrolysis of these esters back to retinol is equally important for mobilizing vitamin A.

The use of deuterium-labeled retinol can help in elucidating the mechanisms of these enzymes. By incubating purified enzymes or cell lysates with this compound and analyzing the formation of deuterated retinyl esters, researchers can determine enzyme kinetics and substrate specificity. For example, studies on hepatic stellate cells have shown that both LRAT and ARAT contribute to retinol esterification and that their activities are differentially regulated. nih.govresearchgate.net The use of a labeled substrate like this compound in such experimental setups would allow for precise measurement of the enzymatic activity without interference from endogenous retinol.

Characterization of Retinoid Oxidation Pathways (e.g., to Retinoic Acid-d5)

The conversion of all-trans-retinol to all-trans-retinoic acid is a critical activation step, as retinoic acid is the primary biologically active form of vitamin A that regulates gene expression. This two-step oxidation process is catalyzed by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes, followed by retinaldehyde dehydrogenases (RALDHs). nih.govnih.govmdpi.com

The use of this compound allows for the direct tracing of this oxidative pathway. Upon administration of this compound, the appearance of all-trans-Retinoic acid-d5 can be monitored, confirming the metabolic conversion. caymanchem.com Studies using human liver microsomes have identified specific CYP enzymes, such as CYP1A2 and CYP3A4, as major catalysts in the oxidation of all-trans-retinol to all-trans-retinal (B13868). researchgate.netpsu.edu Employing this compound in these assays would enable researchers to confirm the involvement of these enzymes in the formation of the deuterated aldehyde and subsequently the deuterated retinoic acid.

Table 2: Key Enzymes in the Oxidation of all-trans-Retinol to all-trans-Retinoic Acid

| Metabolic Step | Enzyme Families Involved |

| all-trans-Retinol to all-trans-Retinal | Alcohol Dehydrogenases (ADHs), Cytochrome P450 (CYP) Enzymes |

| all-trans-Retinal to all-trans-Retinoic Acid | Retinaldehyde Dehydrogenases (RALDHs) |

Exploration of Retinoid Glucuronidation and Other Conjugation Pathways

Glucuronidation is a major pathway for the detoxification and elimination of various compounds, including retinoids. The formation of retinoyl β-glucuronide is a significant metabolic fate of retinoic acid. While direct studies on the glucuronidation of this compound are not extensively documented, the principles of using stable isotope tracers are highly relevant to this area of research.

Studies using radiolabeled all-trans-retinoic acid have shown that a significant portion is excreted in the bile as polar metabolites, including retinoyl glucuronides. nih.gov The use of this compound would allow for the investigation of whether retinol itself can be directly conjugated or if it must first be oxidized to retinoic acid before glucuronidation. By tracking the d5-label, researchers could identify and quantify any deuterated glucuronide conjugates of retinol or its metabolites, providing valuable insights into these detoxification pathways.

Interconversion Dynamics of this compound with Other Retinoid Isomers and Metabolites

The use of isotopically labeled compounds, such as this compound, is pivotal in tracing the complex metabolic transformations of vitamin A. Because the deuterium (B1214612) labeling provides a distinct mass shift detectable by mass spectrometry without significantly altering the compound's biological behavior, researchers can precisely track its conversion into various isomers and metabolites. This allows for a detailed mapping of the retinoid metabolic pathway, including oxidation, esterification, and isomerization processes.

Once introduced into a biological system, this compound follows the same metabolic routes as its non-deuterated counterpart. The initial and reversible step in its activation pathway is the oxidation to all-trans-retinal-d5, a reaction catalyzed by retinol dehydrogenases (RDHs). researchgate.netresearchgate.net Subsequently, this intermediate is irreversibly oxidized to all-trans-retinoic acid-d5 (ATRA-d5) by retinaldehyde dehydrogenases (RALDHs). researchgate.netnih.gov ATRA is a highly bioactive metabolite that serves as a ligand for nuclear receptors to regulate gene transcription, controlling numerous physiological processes. nih.govnih.gov

Beyond this primary oxidation pathway, this compound enables the study of its conversion into other biologically significant isomers. For instance, studies in human keratinocytes have shown that all-trans-retinol is metabolized into small but significant amounts of 13-cis-retinoic acid and 9-cis-retinoic acid. nih.gov The formation of 9-cis-retinoic acid can occur through the direct isomerization of all-trans-retinoic acid, a process mediated by enzymes in liver membranes. researchgate.net The use of a labeled tracer like this compound can quantify the dynamics and rates of these interconversions.

Furthermore, isotopic labeling has been crucial in understanding the biosynthesis of 11-cis-retinal (B22103), the chromophore essential for vision. nih.gov Research using labeled retinoids has helped to elucidate the enzymatic processes within the retinal pigment epithelium (RPE) where all-trans-retinol is converted to 11-cis-retinol, which is then oxidized to 11-cis-retinal. nih.gov By tracking the deuterated label, researchers can follow the journey of the retinol molecule through these critical isomerization and oxidation steps.

The table below summarizes key metabolic conversions that can be traced using this compound.

| Initial Compound | Metabolite/Isomer | Key Enzymes Involved | Biological Significance |

|---|---|---|---|

| This compound | all-trans-Retinal-d5 | Retinol Dehydrogenases (RDHs) | Intermediate in retinoic acid synthesis. researchgate.net |

| all-trans-Retinal-d5 | all-trans-Retinoic Acid-d5 (ATRA-d5) | Retinaldehyde Dehydrogenases (RALDHs) | Active ligand for nuclear receptors (RARs), regulates gene expression. nih.gov |

| This compound | Retinyl-d5 Esters | Lecithin:retinol acyltransferase (LRAT) | Storage form of vitamin A. nih.gov |

| all-trans-Retinoic Acid-d5 | 13-cis-Retinoic Acid-d5 | Isomerases | Biologically active isomer. nih.gov |

| all-trans-Retinoic Acid-d5 | 9-cis-Retinoic Acid-d5 | Isomerases | Ligand for retinoid X receptors (RXRs). amegroups.org |

| This compound | 11-cis-Retinol-d5 | Isomerohydrolase (in RPE) | Precursor to the visual chromophore 11-cis-retinal. nih.gov |

Research into Retinoid Storage and Mobilization Processes

The body maintains vitamin A homeostasis by storing and mobilizing retinoids, primarily in the liver. nih.govnih.gov this compound, and particularly its deuterated ester forms, are invaluable tools for investigating these dynamics through techniques like the retinol isotope dilution (RID) method. researchgate.net This method allows for the quantitative assessment of total body vitamin A stores, providing crucial insights for nutritional and clinical research. researchgate.net

Storage: Upon uptake by the liver, all-trans-retinol is esterified to form retinyl esters, the main storage form of vitamin A. nih.gov This reaction is primarily catalyzed by the enzyme lecithin:retinol acyltransferase (LRAT). researchgate.net The resulting retinyl esters, predominantly retinyl palmitate, are stored within lipid droplets in hepatic stellate cells. nih.gov By administering this compound, researchers can trace its uptake by the liver and its subsequent esterification and storage, quantifying the rate and capacity of these processes. researchgate.netresearchgate.net

Mobilization: When vitamin A is needed by peripheral tissues, the stored retinyl esters in the liver are hydrolyzed back to retinol by retinyl ester hydrolases (REH). researchgate.net This free retinol then binds to retinol-binding protein 4 (RBP4) within hepatocytes. researchgate.net The retinol-RBP4 complex is secreted into the bloodstream, where it associates with transthyretin (TTR) for transport to target tissues. researchgate.net

The RID technique directly leverages the principles of storage and mobilization. In a typical RID study, a known dose of deuterated retinyl acetate (B1210297) is administered. This labeled vitamin A mixes with the body's existing vitamin A stores over an equilibration period (e.g., 14-21 days). researchgate.net After this period, a blood sample is taken, and the ratio of deuterated retinol to non-deuterated retinol is measured using mass spectrometry. researchgate.net This ratio reflects the extent to which the administered dose has been diluted by the body's total vitamin A reserves, allowing for the calculation of the total body pool size. researchgate.net

The table below outlines the key proteins and steps involved in retinoid storage and mobilization that are studied using labeled retinol.

| Process | Key Protein/Enzyme | Function | Role of this compound in Research |

|---|---|---|---|

| Esterification (Storage) | Lecithin:retinol acyltransferase (LRAT) | Converts retinol to retinyl esters for storage in hepatic stellate cells. researchgate.net | Traces the rate of retinol conversion to its storage form. |

| Hydrolysis (Mobilization) | Retinyl Ester Hydrolase (REH) | Hydrolyzes stored retinyl esters back to retinol. researchgate.net | Helps quantify the turnover rate of stored retinyl esters. |

| Intra-hepatic Transport | Cellular Retinol-Binding Protein (CRBP) | Binds retinol within cells, shuttling it between enzymes. researchgate.net | Investigates the intracellular trafficking of retinol. |

| Blood Transport (Mobilization) | Retinol-Binding Protein 4 (RBP4) | Binds retinol in the liver for secretion into the bloodstream. researchgate.net | Quantifies retinol pool size and mobilization rates via isotope dilution. researchgate.net |

| Blood Transport (Stabilization) | Transthyretin (TTR) | Binds to the retinol-RBP4 complex in the blood, preventing renal filtration. researchgate.net | Studies the dynamics of the circulating retinoid transport complex. |

Sophisticated Analytical Methodologies Employing All Trans Retinol D5 As a Standard

Development and Validation of High-Sensitivity Quantitative Assays

The development of robust and sensitive assays is paramount for understanding the physiological roles of retinoids. All-trans-Retinol-d5 is instrumental in these advancements, particularly in mass spectrometry-based techniques.

LC-MS/MS has become the gold standard for retinoid analysis due to its high sensitivity and specificity. The use of this compound and its deuterated metabolite analogs, such as all-trans-retinoic acid-d5 (atRA-d5), is a cornerstone of these methods. caymanchem.com In these assays, the deuterated standard is introduced into a biological sample at a known concentration at the beginning of the sample preparation process. nih.gov Because this compound is chemically identical to its non-deuterated counterpart, it experiences the same extraction inefficiencies and ionization suppression or enhancement during analysis. nih.gov By comparing the signal of the analyte to the known concentration of the internal standard, accurate quantification can be achieved.

Researchers have developed LC-MS/MS methods capable of detecting retinoids at very low concentrations. For instance, a sensitive and specific method for quantifying all-trans-retinoic acid (atRA) in human plasma utilized atRA-d5 as an internal standard and achieved a lower limit of detection of 20 pg·mL⁻¹ and a lower limit of quantification of 50 pg·mL⁻¹. nih.gov The calibration curve for this method demonstrated excellent linearity (R² > 0.99) over a range of 50–3200 pg·mL⁻¹. nih.gov Another study reported a UHPLC-MS/MS assay for all-trans-retinal (B13868) with a lower limit of detection of 5 fmol. escholarship.org

The application of these high-sensitivity assays has enabled the quantification of endogenous retinoids in various biological samples, including serum, plasma, and tissues of limited size (10–20 mg). nih.govnih.gov These methods are crucial for studying the metabolism of vitamin A and its role in various physiological and pathological processes.

| Analyte | Internal Standard | Matrix | Lower Limit of Detection (LLOD) | Lower Limit of Quantification (LLOQ) | Linear Range | Reference |

|---|---|---|---|---|---|---|

| all-trans-Retinoic Acid (atRA) | atRA-d5 | Human Plasma | 20 pg·mL⁻¹ | 50 pg·mL⁻¹ | 50–3200 pg·mL⁻¹ | nih.gov |

| all-trans-Retinal | 3,4-didehydroretinal | Biological Tissues | 5 fmol | Not Reported | 5 fmol to 1 pmol | escholarship.org |

| Retinoic Acid (RA) Isomers | 13-cisRA-d₅ | Human Serum | Not Reported | 0.1 nM (RA isomers) | 0.1 nM to 20 nM | nih.gov |

| Retinoic Acid (RA) | all-trans-4,4-dimethyl-RA | Biological Tissues | 10 fmol | 20 fmol | 20 fmol to 10 pmol | nih.gov |

While LC-MS/MS is more commonly used for retinoid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) also serves as a valuable analytical technique. This compound is employed as an internal standard in GC-MS methodologies to ensure accurate quantification. Traditional GC-MS methods have been utilized for deuterium (B1214612) analysis with high enrichments. researchgate.net An assay based on negative ion chemical ionization GC-MS was developed to quantify retinoic acid in plasma, achieving a lower limit of detection of 75 pg. nih.gov The use of a deuterated internal standard in GC-MS helps to correct for variability during the derivatization and injection steps, which are often required for thermally labile compounds like retinoids.

Role of this compound as an Internal Standard in Retinoid Quantification

The primary role of this compound in analytical chemistry is to serve as an internal standard for the quantification of retinol (B82714) and other retinoids. caymanchem.com An ideal internal standard co-elutes with the analyte of interest and exhibits the same chemical and physical properties during sample preparation and analysis. nih.gov Deuterated standards like this compound are considered the gold standard because their chromatographic behavior is nearly identical to the endogenous, non-labeled compound, but they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.

The use of an isotope-labeled internal standard is highly recommended to correct for variability in ion suppression and recovery. nih.gov This is particularly important when analyzing complex biological matrices, which can contain numerous interfering substances that can affect the ionization efficiency of the analyte. myadlm.org By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these matrix effects can be effectively normalized, leading to more accurate and precise measurements. nih.gov Studies have shown that deuterated standards can help achieve a relative standard deviation (RSD) of less than 5% in retinol quantification.

Advanced Mass Spectrometry Techniques for Isotope Ratio Analysis

Beyond its use as a simple internal standard for concentration measurements, the stable isotope label in this compound allows for its use in more advanced mass spectrometry techniques, such as isotope ratio analysis. Gas chromatography combustion isotope ratio mass spectrometry (GCCIRMS) is a specialized technique designed for the analysis of low-level stable isotopes. researchgate.net This method offers high precision in measuring the ratio of a tracer (the labeled compound) to the tracee (the unlabeled, endogenous compound). researchgate.net Such analyses are crucial for kinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of vitamin A in vivo. By administering a known dose of this compound and measuring its ratio to endogenous retinol over time, researchers can gain detailed insights into vitamin A metabolism and storage in the body. researchgate.net

Methodological Considerations for Sample Preparation and Matrix Effects in Retinoid Analysis

The accuracy of retinoid quantification is highly dependent on proper sample preparation and the mitigation of matrix effects. Retinoids are known to be susceptible to degradation through oxidation and isomerization, especially when exposed to light and heat. escholarship.org Therefore, all sample handling steps should be performed under yellow or red light, and samples should be kept at low temperatures. escholarship.org

Common sample preparation techniques for retinoids in biological matrices include protein precipitation and liquid-liquid extraction. thermofisher.comthermofisher.com For instance, a method for analyzing atRA in plasma involved protein precipitation with methanol (B129727) followed by a liquid-liquid extraction with hexane (B92381) and ethyl acetate (B1210297). nih.govcreative-proteomics.com The choice of extraction solvent and conditions must be carefully optimized to ensure efficient recovery of the analytes.

Matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. myadlm.orgresearchgate.net These effects can lead to either underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration. The use of a deuterated internal standard like this compound is the most effective way to compensate for these matrix effects, as it is affected in the same way as the analyte. nih.govmyadlm.org By comparing the response of the internal standard in the sample matrix to its response in a clean solvent, the extent of the matrix effect can be assessed. nih.gov

| Consideration | Key Aspects | Mitigation Strategy | Reference |

|---|---|---|---|

| Sample Stability | Susceptibility to oxidation and isomerization. Light and heat sensitivity. | Work under yellow/red light. Store samples at low temperatures (-20°C or -80°C). Use of antioxidants like BHT. | escholarship.org |

| Extraction Method | Efficient recovery of retinoids from complex matrices. | Optimization of liquid-liquid extraction (e.g., with hexane/ethyl acetate) or protein precipitation (e.g., with acetonitrile/methanol). | nih.govthermofisher.com |

| Matrix Effects | Ion suppression or enhancement affecting quantification. | Use of a co-eluting, stable isotope-labeled internal standard (e.g., this compound). | nih.govmyadlm.org |

| Chromatography | Separation of isomers and from interfering compounds. | Use of high-resolution chromatography (e.g., UHPLC) with appropriate column chemistry (e.g., C18). | nih.govescholarship.org |

Biochemical and Molecular Mechanistic Studies Utilizing All Trans Retinol D5

Characterization of Specific Enzymes Governing all-trans-Retinol-d5 Metabolism

The metabolic fate of all-trans-retinol is governed by a series of enzymatic conversions. This compound is utilized as a stable isotope tracer to map these transformations and characterize the enzymes involved. The primary metabolic pathway begins with the oxidation of all-trans-retinol to all-trans-retinaldehyde, which is considered the rate-limiting step in the biosynthesis of all-trans-retinoic acid. nih.govresearchgate.net This initial conversion is catalyzed by several classes of enzymes, including cytosolic alcohol dehydrogenases (ADHs), microsomal retinol (B82714) dehydrogenases (RDHs), and certain cytochrome P450 (CYP) enzymes. nih.govnih.govmdpi.com

Following its formation, all-trans-retinaldehyde is irreversibly oxidized to all-trans-retinoic acid, the most biologically active metabolite, by a family of NAD-dependent cytosolic enzymes known as retinaldehyde dehydrogenases (RALDHs), also designated as aldehyde dehydrogenases 1A (ALDH1A). nih.gov Mouse genetic studies have been crucial in demonstrating that while the initial oxidation of retinol to retinaldehyde is a widespread process, the subsequent conversion to retinoic acid is tissue-specific, depending on the localized expression of RALDH enzymes. nih.gov

In addition to oxidation, all-trans-retinol can be esterified to form retinyl esters, the primary storage form of vitamin A. This reaction is catalyzed by lecithin:retinol acyltransferase (LRAT). Conversely, when needed, retinyl esters are hydrolyzed back to all-trans-retinol. nih.gov A more recently identified enzyme, RetSat (retinol saturase), has been shown to catalyze the saturation of the 13-14 double bond of all-trans-retinol, forming all-trans-13,14-dihydroretinol. semanticscholar.org By using this compound in cell-based assays and in vivo models, researchers can precisely measure the flux through these different pathways, helping to define the substrate specificity and relative contribution of each enzyme in various tissues.

Table 1: Key Enzymes in all-trans-Retinol Metabolism

| Enzyme Class | Specific Enzymes (Examples) | Function | Cofactor/Substrate |

|---|---|---|---|

| Alcohol/Retinol Dehydrogenases | ADH1, ADH4, RDH10, DHRS3 | Reversible oxidation of all-trans-retinol to all-trans-retinaldehyde. nih.govmdpi.com | NAD+/NADH |

| Cytochrome P450 | CYP1A2, CYP3A4, CYP1A1, CYP1B1 | Oxidation of all-trans-retinol to all-trans-retinaldehyde. nih.gov | NADPH |

| Retinaldehyde Dehydrogenases | RALDH1 (ALDH1A1), RALDH2 (ALDH1A2), RALDH3 (ALDH1A3) | Irreversible oxidation of all-trans-retinaldehyde to all-trans-retinoic acid. nih.gov | NAD+ |

| Acyltransferases | Lecithin:retinol acyltransferase (LRAT) | Esterification of all-trans-retinol to retinyl esters for storage. nih.gov | Lecithin |

| Saturases | Retinol Saturase (RetSat) | Saturation of the 13-14 double bond of all-trans-retinol. semanticscholar.org | N/A |

Investigations of Retinoid-Binding Protein Interactions and Transport Mechanisms

The lipophilic nature of retinoids necessitates a sophisticated system of binding proteins for their transport and distribution. This compound is an effective tracer for studying these mechanisms as its deuterium (B1214612) substitution does not significantly alter binding affinities. The transport of all-trans-retinol from its storage site in the liver to peripheral tissues is primarily mediated by plasma retinol-binding protein (RBP), also known as RBP4. nih.gov In circulation, the retinol-RBP complex associates with a larger protein, transthyretin (TTR), which prevents the low-molecular-weight RBP from being filtered out by the kidneys. nih.gov

Cellular uptake of retinol from the RBP-TTR complex is facilitated in many tissues by a specific multi-transmembrane cell-surface receptor called STRA6 (Stimulated by Retinoic Acid 6). nih.govmdpi.com Once inside the cell, all-trans-retinol is bound by cellular retinol-binding proteins (CRBPs), primarily CRBPI and CRBPII. nih.gov These intracellular chaperones are not merely passive carriers; they protect the reactive retinol molecule from non-specific oxidation and play a crucial role in directing it to specific metabolic enzymes. nih.govresearchgate.net For example, CRBPs facilitate the delivery of all-trans-retinol as a substrate to LRAT for esterification or to RDHs for oxidation. researchgate.net Studies using fluorescent analogs and competition assays have determined the binding affinities of these proteins for various retinoids, providing quantitative data on the specificity of these interactions. nih.govsemanticscholar.org

Table 2: Proteins Involved in all-trans-Retinol Binding and Transport

| Protein | Location | Primary Function | Binding Affinity (Kd) for all-trans-Retinol |

|---|---|---|---|

| Retinol-Binding Protein (RBP/RBP4) | Plasma | Transports retinol from the liver to peripheral tissues. nih.gov | ~0.1-0.2 µM |

| Transthyretin (TTR) | Plasma | Binds to the RBP-retinol complex, preventing renal filtration. nih.gov | Binds RBP, not retinol directly |

| STRA6 | Cell Membrane | Receptor for RBP that mediates cellular uptake of retinol. nih.gov | Binds RBP, not retinol directly |

| Cellular Retinol-Binding Protein I (CRBPI) | Intracellular (widespread) | Chaperones retinol, protects it, and presents it to enzymes. nih.gov | ~15 nM researchgate.net |

| Cellular Retinol-Binding Protein II (CRBPII) | Intracellular (small intestine) | Involved in the absorption and esterification of dietary retinol. nih.gov | Slightly lower affinity than CRBPI nih.gov |

Analysis of Kinetic Isotope Effects in Retinoid Biotransformations

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This difference in bond energy can lead to a measurable change in the rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgyoutube.com Because the C-D bond requires more energy to break, reactions involving deuterated compounds are often slower than those with their non-deuterated counterparts. princeton.edu This effect makes this compound a valuable tool for investigating the mechanisms and rate-limiting steps of enzymatic reactions.

The principle of the kinetic isotope effect is not just a research tool but also has therapeutic applications. The drug gildeuretinol, a deuterated form of vitamin A, was developed for the treatment of Stargardt disease. hcplive.com In this condition, toxic vitamin A dimers accumulate in the retina. By strategically replacing hydrogen with deuterium, the rate of this dimerization reaction is slowed, reducing the formation of the harmful byproducts and thereby preserving vision. modernretina.comalkeuspharma.com This represents a direct clinical application of leveraging the kinetic isotope effect to alter a metabolic pathway for therapeutic benefit.

Table 3: Kinetic Isotope Effect (KIE) in Retinoid Biotransformation

| Parameter | Description | Observed Effect with Deuterated Retinoids |

|---|---|---|

| KIE Definition | The ratio of the reaction rate constant for the light isotope (kH) to that of the heavy isotope (kD). KIE = kH/kD. wikipedia.org | A KIE > 1 indicates a slower reaction for the deuterated compound. |

| Conversion to Retinoic Acid | Overall rate of the two-step oxidation of retinol to retinoic acid. | This compound converts at ~89% the rate of all-trans-retinol (KIE ≈ 1.12). |

| ADH-Catalyzed Oxidation | The first step of retinol metabolism, catalyzed by alcohol dehydrogenase. | KIE studies suggest the rate-limiting step is the isomerization of the enzyme-ternary complex. nih.gov |

| Therapeutic Application (Gildeuretinol) | Slowing the rate of toxic vitamin A dimerization in the retina. | Deuteration significantly slows the progression of atrophic lesions in Stargardt disease. modernretina.comalkeuspharma.com |

Comparative and Emerging Research Paradigms with All Trans Retinol D5

Comparative Analysis of Deuterated versus Unlabeled Retinol (B82714) Metabolism

The primary value of using deuterated retinol, such as all-trans-Retinol-d5, lies in its ability to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry. This allows researchers to trace the metabolic fate of an administered dose without perturbing the subject's existing vitamin A pools. While the biochemical behavior of deuterated retinol is designed to closely mirror that of natural vitamin A, subtle differences can arise due to the kinetic isotope effect.

Deuteration, the replacement of hydrogen with a heavier isotope, deuterium (B1214612), can slightly alter the rate of chemical reactions, particularly those involving the breaking of carbon-hydrogen bonds. benchchem.com Enzymatic processes central to retinol metabolism, such as oxidation and esterification, involve such bond cleavages. benchchem.com

Absorption and Esterification: Upon absorption, both deuterated and unlabeled retinol are esterified to form retinyl esters for storage, primarily in the liver. frontiersin.org Studies using deuterated retinyl acetate (B1210297) show characteristic kinetic profiles in plasma, with the labeled retinol appearing as retinyl esters within chylomicrons. researchgate.netresearchgate.net The efficiency of absorption for preformed vitamin A is typically high, around 70%. frontiersin.org

Metabolic Conversion: Retinol is reversibly oxidized to retinaldehyde and then irreversibly oxidized to retinoic acid, the primary biologically active form that regulates gene expression. nih.govmdpi.com The use of deuterated tracers allows for the precise tracking of these conversion processes. For instance, studies can follow the conversion of deuterated β-carotene into retinol-d4 (B12425061) and subsequently into other deuterated retinoids. grantome.com

Kinetic Isotope Effects: The presence of deuterium can influence metabolic rates. benchchem.com Although designed to be minimal, this kinetic isotope effect can be a factor in reactions catalyzed by enzymes like alcohol dehydrogenases (ADH) or retinol dehydrogenases (RDH) during the conversion of retinol to retinal. mdpi.com However, for tracing and quantification purposes, these effects are often considered negligible or are accounted for in kinetic modeling. benchchem.com Isotope dilution studies have been developed to quantitatively assess total body stores of vitamin A, relying on the equilibration of the deuterated tracer with the endogenous pools. iaea.org

Table 1: Comparative Metabolic Parameters of Deuterated vs. Unlabeled Retinol

| Parameter | Unlabeled Retinol | Deuterated Retinol (e.g., this compound) | Key Research Finding |

| Primary Function | Serves as a precursor for visually-active 11-cis-retinal (B22103) and transcriptionally-active all-trans-retinoic acid. frontiersin.orgnih.gov | Primarily used as a tracer to study the kinetics and metabolism of endogenous retinol pools. researchgate.net | Deuterated retinol allows for the dynamic study of vitamin A metabolism in vivo without perturbing the system. researchgate.net |

| Metabolic Pathways | Undergoes esterification, storage, transport, and oxidation to retinal and retinoic acid. mdpi.com | Follows the same fundamental metabolic pathways as the unlabeled form. benchchem.com | The biochemical behavior is nearly identical, making it an excellent tracer. benchchem.com |

| Enzymatic Reaction Rates | Standard physiological rates. | May exhibit slightly slower reaction rates in steps involving C-D bond cleavage (Kinetic Isotope Effect). benchchem.com | The kinetic isotope effect is generally minimal but is a consideration in precise metabolic modeling. benchchem.com |

| Half-life | Metabolic half-life can be very long, with stores in the liver lasting for weeks. researchgate.net | The tracer's disappearance from plasma follows characteristic kinetics, allowing for the calculation of turnover rates. researchgate.netresearchgate.net | Isotopic studies show retinol is metabolized very slowly, with half-lives of approximately 20 weeks. researchgate.net |

Integration of this compound in Targeted Retinoid Metabolomics

Targeted metabolomics aims to precisely measure a specific group of known metabolites. In the field of retinoid research, this compound and its metabolite, all-trans-retinoic acid-d5, are indispensable tools, primarily serving as internal standards in mass spectrometry-based analytical methods. nih.govbenchchem.com

The use of a stable isotope-labeled internal standard is crucial for accurate quantification. It is added to a biological sample (like plasma, serum, or tissue homogenate) at a known concentration before sample preparation and analysis. nih.govnih.gov Because the deuterated standard has nearly identical chemical and physical properties to its unlabeled counterpart, it experiences the same loss during extraction, purification, and ionization in the mass spectrometer. nih.gov By comparing the signal of the endogenous analyte to the signal of the known amount of internal standard, a precise and accurate concentration can be determined, correcting for any experimental variability. nih.gov

This approach has enabled highly sensitive and specific quantification of retinoids in a variety of biological matrices. benchchem.comnih.gov For example, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve detection limits for retinol as low as 0.1 ng/mL in plasma. benchchem.com This precision is critical for pharmacokinetic studies and for detecting subtle changes in retinoid levels in various physiological or pathological states. benchchem.comnih.gov

Table 2: Role of this compound and its Metabolites in Targeted Metabolomics

| Application Area | Compound Used | Analytical Technique | Purpose & Advantage |

| Quantification of Retinol | This compound | LC-MS/MS | Serves as an internal standard to accurately measure retinol concentrations in biological samples like plasma and tissues. benchchem.com |

| Quantification of Retinoic Acid | all-trans-Retinoic Acid-d5 | LC-MS/MS, GC-MS | Used as an internal standard for the precise quantification of all-trans-retinoic acid, a key bioactive metabolite. nih.govcaymanchem.combiomol.com |

| Pharmacokinetic Studies | This compound | LC-MS/MS | Enables detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of retinoids. benchchem.com |

| Clinical Diagnostics | all-trans-Retinoic Acid-d5 | LC-MS/MS | Allows for the development of highly sensitive assays to measure physiological levels of retinoic acid in human plasma, aiding in disease research. nih.gov |

| Multi-Retinoid Profiling | Deuterated Retinoid Standards | LC-MS/MS | Facilitates the simultaneous and accurate measurement of a panel of retinoids (e.g., retinol, retinal, retinoic acid isomers) in a single sample. nih.govumaryland.edu |

Innovation in Research Model Development Leveraging Deuterated Retinoids

The availability of deuterated retinoids like this compound has been instrumental in developing novel research models and techniques that have significantly advanced our understanding of vitamin A physiology.

One of the most significant innovations is the Retinol Isotope Dilution (RID) method. researchgate.net This technique provides a quantitative estimate of an individual's total body vitamin A stores. researchgate.net The method involves administering a dose of deuterium-labeled retinyl acetate. After a period of equilibration (typically 14-21 days) during which the labeled retinol mixes with the body's unlabeled retinol stores, a blood sample is taken. researchgate.net The ratio of labeled to unlabeled retinol in the serum is measured by mass spectrometry. This ratio is then used in mathematical equations to estimate the total vitamin A pool size. iaea.orgresearchgate.net This model has revolutionized nutritional assessment, as it offers a minimally invasive way to determine vitamin A status across the entire spectrum from deficiency to toxicity, reducing the reliance on invasive liver biopsies, which were previously the gold standard. benchchem.comresearchgate.net

Furthermore, deuterated retinoids have enabled new avenues of investigation in systems biology. For example, recent studies have used targeted metabolomics with labeled compounds to explore the role of the gut microbiome in vitamin A metabolism. Research has shown that commensal gut bacteria can metabolize vitamin A, producing active retinoids like all-trans-retinoic acid. nih.gov This discovery, made possible by tracing the metabolism of labeled vitamin A in conventional versus germ-free mouse models, establishes vitamin A metabolism as an emergent property of the host-microbiome relationship. nih.gov

Table 3: Research Model Innovations Using Deuterated Retinoids

| Innovation | Deuterated Compound | Principle | Impact on Research |

| Retinol Isotope Dilution (RID) | Deuterated Retinyl Acetate | A known dose of labeled vitamin A is administered. After equilibration, the dilution of the label in the blood is used to calculate total body stores. iaea.orgresearchgate.net | Provides a minimally invasive and accurate method to assess vitamin A status, crucial for public health and nutritional intervention programs. benchchem.comresearchgate.net |

| Compartmental Modeling | Deuterated Retinoids | Kinetic data from plasma after a tracer dose is used to develop multi-compartment mathematical models of vitamin A metabolism, storage, and utilization. benchchem.comiaea.org | Elucidates the complex, multi-pool structure of vitamin A metabolism and predicts turnover rates without invasive tissue sampling. benchchem.comiaea.org |

| Microbiome-Host Metabolism Studies | Labeled Vitamin A | Tracing the metabolism of labeled vitamin A in germ-free vs. colonized animal models to identify metabolic contributions of the gut microbiota. nih.gov | Revealed that gut bacteria have the capacity to perform multistep conversion of dietary vitamin A into its active forms, opening new paradigms in host-microbe interactions. nih.gov |

Prospective Research Trajectories and Unaddressed Questions in All Trans Retinol D5 Studies

Identification of Novel Metabolic Pathways and Enzymatic Activities

The use of all-trans-Retinol-d5 as a tracer is pivotal in the ongoing effort to map the complete metabolic network of vitamin A. While the primary pathways of retinol (B82714) esterification to retinyl esters and oxidation to all-trans-retinoic acid (ATRA) are well-documented, the existence of alternative or context-specific pathways remains an active area of investigation.

Established metabolic routes involve the conversion of all-trans-retinol to all-trans-retinal (B13868), a rate-limiting step catalyzed by retinol dehydrogenases (RDHs) or cytochrome P450 (CYP) enzymes. Subsequently, retinaldehyde dehydrogenases (RALDH) irreversibly oxidize all-trans-retinal to ATRA. Tracer studies using labeled retinol have been instrumental in elucidating the kinetics and regulation of these enzymatic steps.

Recent research has pointed to the existence of previously unknown metabolic routes. For instance, studies have identified novel metabolites of all-trans-retinol, suggesting pathways beyond the canonical oxidation and esterification processes. One such discovery involves the oxidative cleavage of the all-trans-retinol side chain, leading to the formation of a nine-carbon fragment and a subsequent rearrangement to form a 2,5-dihydrothiophene (B159602) ring. nih.gov While these initial discoveries may not have explicitly used the d5 variant, this compound is an ideal tool for follow-up studies to confirm the existence of such pathways in various tissues and disease states, and to identify the specific enzymatic machinery involved.

Future research could leverage this compound in sophisticated metabolic flux analysis studies to:

Identify novel enzymatic activities by tracking the biotransformation of the deuterated label into previously uncharacterized metabolites.

Investigate the role of the gut microbiome in generating unique retinoid metabolites from this compound.

Key Enzymes in all-trans-Retinol Metabolism

| Enzyme Class | Specific Enzymes | Role in Metabolism |

|---|---|---|

| Retinol Dehydrogenases (RDHs) | RDH1, RDH10, DHRS9 | Reversible oxidation of all-trans-retinol to all-trans-retinal. |

| Retinaldehyde Dehydrogenases (RALDHs) | RALDH1, RALDH2, RALDH3 | Irreversible oxidation of all-trans-retinal to all-trans-retinoic acid. |

| Cytochrome P450 (CYP) Enzymes | CYP1A2, CYP3A4, CYP26A1 | Oxidation of all-trans-retinol and catabolism of all-trans-retinoic acid. |

| Lecithin:retinol acyltransferase (LRAT) | LRAT | Esterification of all-trans-retinol to form retinyl esters for storage. |

Advancements in Quantitative Modeling of Retinoid Dynamics

A significant contribution of this compound has been in the development and refinement of quantitative models of retinoid dynamics. These models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of vitamin A, and for assessing vitamin A status in human populations.

The deuterated-retinol-dilution (DRD) technique is a prime example of the application of stable isotope-labeled retinol. This method allows for the estimation of total body stores of vitamin A by measuring the dilution of an orally administered dose of deuterated retinol in the body's unlabeled retinol pool. The use of this compound in these studies provides a safe and accurate alternative to radioactive tracers.

More recently, this compound and its metabolites, such as all-trans-retinoic acid-d5 (atRA-d5), are being integrated into more complex physiologically based pharmacokinetic (PBPK) models. These models aim to simulate the intricate processes of retinoid metabolism and disposition in different tissues and organs. For instance, in the development of a PBPK model for ATRA, atRA-d5 was used to quantify the induction of the catabolizing enzyme CYP26A1 in liver cells. nih.gov This allowed for a more accurate prediction of ATRA clearance, which is critical for its therapeutic applications.

Prospective research in this area will likely focus on:

Developing multi-compartment kinetic models that can describe the flux of retinoids between different tissues and cellular pools, using data generated from this compound tracer studies.

Integrating data from genomic and proteomic studies with pharmacokinetic data from this compound to create more comprehensive and predictive models of retinoid homeostasis.

Utilizing these advanced models to simulate the effects of genetic variations, drug interactions, and disease states on vitamin A metabolism.

Parameters Informed by this compound in Quantitative Models

| Parameter | Description | Application in Modeling |

|---|---|---|

| Fractional catabolic rate | The fraction of the body's vitamin A pool that is utilized per day. | Used in DRD models to estimate vitamin A utilization and requirements. |

| Total body stores | The total amount of vitamin A stored in the body, primarily in the liver. | A key output of DRD models for assessing vitamin A status. |

| Enzyme induction (Emax) | The maximum fold induction of a metabolizing enzyme in response to a substrate. | Incorporated into PBPK models to predict changes in drug/metabolite clearance. nih.gov |

| Metabolic clearance | The volume of plasma cleared of a substance per unit of time. | A critical parameter in pharmacokinetic models to describe elimination. |

Exploration of New Applications for this compound in Systems Biology

Systems biology aims to understand the complex interactions within biological systems as a whole. This compound is a valuable tool for dissecting the retinoid metabolic network and its integration with other cellular processes from a systems-level perspective.

By enabling precise tracing and quantification of retinoid flux, this compound allows researchers to move beyond studying individual enzymes or pathways in isolation. Instead, they can investigate the dynamics of the entire "retinoid metabolon" – the complex of enzymes, binding proteins, and receptors that collectively govern retinoid homeostasis.

Future applications of this compound in systems biology could include:

Investigating Inter-organ Retinoid Trafficking: Using this compound to trace the movement of retinol from the liver stores to peripheral tissues and understanding how this process is regulated in health and disease.

Mapping Retinoid-Metabolic Network Interactions: Combining stable isotope tracing with metabolomics and proteomics to explore how the retinoid metabolic network interacts with other key metabolic pathways, such as lipid and glucose metabolism.

Personalized Medicine: Employing this compound in clinical studies to phenotype an individual's retinoid metabolic capacity, which could help in tailoring therapeutic interventions involving retinoids.

The ability to quantitatively track the fate of this compound provides a dynamic view of the retinoid system, offering insights into its robustness, adaptability, and points of vulnerability. As analytical technologies continue to advance, the applications of this stable isotope-labeled compound will undoubtedly expand, shedding further light on the multifaceted roles of vitamin A in human health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.